4,4,5,5,5-Pentafluoropentanesulfonyl chloride
Beschreibung
4,4,5,5,5-Pentafluoropentanesulfonyl chloride is a fluorinated sulfonyl chloride characterized by a linear aliphatic chain substituted with five fluorine atoms at the terminal carbons (C4 and C5). For example, derivatives such as 4,4,5,5,5-pentafluoropentylsulfonyl groups are integral to fulvestrant sulfone, a pharmaceutical impurity . The compound’s high electronegativity and strong electron-withdrawing properties likely enhance its reactivity as a sulfonating agent, similar to other perfluorinated sulfonyl chlorides.
Eigenschaften
Molekularformel |
C5H6ClF5O2S |
|---|---|
Molekulargewicht |
260.61 g/mol |
IUPAC-Name |
4,4,5,5,5-pentafluoropentane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H6ClF5O2S/c6-14(12,13)3-1-2-4(7,8)5(9,10)11/h1-3H2 |
InChI-Schlüssel |
HIBCLNVAFPUNEA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(F)(F)F)(F)F)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentanesulfonyl chloride typically involves the reaction of 4,4,5,5,5-Pentafluoro-1-pentanol with a sulfonyl chloride reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base to neutralize the by-products and maintain the pH of the reaction mixture.
Industrial Production Methods
In industrial settings, the production of 4,4,5,5,5-Pentafluoropentanesulfonyl chloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5,5-Pentafluoropentanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can also undergo addition reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with 4,4,5,5,5-Pentafluoropentanesulfonyl chloride include bases such as sodium hydroxide or potassium carbonate, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate temperatures to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving 4,4,5,5,5-Pentafluoropentanesulfonyl chloride depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Wissenschaftliche Forschungsanwendungen
4,4,5,5,5-Pentafluoropentanesulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 4,4,5,5,5-Pentafluoropentanesulfonyl chloride involves the formation of a reactive intermediate when it reacts with nucleophiles. This intermediate can then undergo further reactions to form the final product. The presence of multiple fluorine atoms in the compound enhances its reactivity and stability, making it a valuable reagent in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 4,4,5,5,5-pentafluoropentanesulfonyl chloride and analogous compounds:
Key Comparative Insights
Structural Differences
- Aliphatic vs. Aromatic Backbones : The target compound and 5,5,5-trifluoropentane-2-sulfonyl chloride are aliphatic, whereas pentafluorobenzenesulfonyl chloride and fluorophenyl derivatives are aromatic. Aliphatic sulfonyl chlorides generally exhibit higher reactivity in nucleophilic substitutions due to reduced steric hindrance and resonance stabilization .
- Fluorination Pattern : The terminal pentafluorination in the target compound enhances its electron-withdrawing capacity compared to partially fluorinated analogs like 5,5,5-trifluoropentane-2-sulfonyl chloride. This increases its utility in reactions requiring strong electrophiles .
Reactivity and Applications
- Pharmaceutical Synthesis : Derivatives of the target compound, such as fulvestrant sulfone, highlight its role in creating bioactive molecules with enhanced metabolic stability due to fluorine’s electronegativity .
- Aromatic Sulfonyl Chlorides : Pentafluorobenzenesulfonyl chloride is preferred in reactions requiring aromatic stabilization, such as synthesizing sulfonated polymers or dyes .
Safety and Handling
- Corrosivity : All sulfonyl chlorides in this class are corrosive (H314), requiring inert atmosphere storage and protective equipment .
- Toxicity : Aliphatic derivatives may pose higher acute toxicity risks due to their volatility, whereas aromatic analogs are typically less volatile but still hazardous .
Research Findings and Limitations
- Data Gaps : Direct experimental data (e.g., boiling points, exact spectroscopic profiles) for the target compound are absent, necessitating extrapolation from structurally similar molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
